

Application Note: Fluorometric HIV-1 Protease Assay for Inhibitor Screening

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Compound of Interest		
Compound Name:	HIV-1 protease-IN-4	
Cat. No.:	B12394859	Get Quote

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1][2][3] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development. This application note provides a detailed protocol for a sensitive, continuous fluorometric assay designed for screening and characterizing inhibitors of recombinant HIV-1 protease, such as the experimental compound IN-4. The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[1][5][6][7]

Assay Principle

The assay utilizes a synthetic peptide substrate that contains a sequence specifically recognized and cleaved by HIV-1 protease.[1] This peptide is dual-labeled with a fluorophore (donor) on one end and a quencher (acceptor) on the other.[4] In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence emission through FRET.[4] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[5][8] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors will reduce or prevent substrate cleavage, resulting in a lower fluorescence signal.[2]

Experimental Protocol



This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Required Materials

- · Reagents:
 - Recombinant HIV-1 Protease (e.g., AnaSpec, Cat. AS-72028)
 - FRET Peptide Substrate (e.g., HiLyte Fluor™488/QXL™520 FRET peptide, AnaSpec)[4]
 [9]
 - Test Inhibitor (IN-4)
 - Positive Control Inhibitor (e.g., Pepstatin A)[2][10]
 - HIV-1 Protease Assay Buffer (see recipe below)
 - HIV-1 Protease Dilution Buffer (see recipe below)
 - o Dimethyl Sulfoxide (DMSO), molecular biology grade
- Equipment:
 - Fluorescence microplate reader with temperature control, capable of excitation at ~490 nm and emission at ~520 nm.
 - Black, flat-bottom 96-well assay plates[10]
 - Standard laboratory equipment (pipettes, tubes, etc.)

Buffer and Reagent Preparation

- HIV-1 Protease Assay Buffer (1X):
 - 100 mM Sodium Acetate, pH 4.7
 - 1 M Sodium Chloride (NaCl)
 - 1 mM EDTA



- o 1 mM Dithiothreitol (DTT) Add fresh before use
- 1 mg/mL Bovine Serum Albumin (BSA)
- Store at 4°C. The final pH should be 4.7.[11]
- HIV-1 Protease Dilution Buffer:
 - Ready-to-use commercial buffers are recommended to ensure enzyme stability.[12] If preparing in-house, a buffer similar to the assay buffer but with added glycerol (e.g., 10-20%) for stabilization is common.
- Recombinant HIV-1 Protease:
 - Reconstitute the lyophilized enzyme in the HIV-1 Protease Dilution Buffer to the stock concentration recommended by the manufacturer.[10] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10][12]
- FRET Substrate:
 - Prepare a stock solution (e.g., 1-2 mM) in DMSO. Aliquot and store at -20°C, protected from light.[11]
- Test Inhibitor (IN-4) and Controls:
 - Prepare a 10 mM stock solution of IN-4 in 100% DMSO.
 - Prepare a stock solution of Pepstatin A (e.g., 1 mM) in DMSO.[10]
 - Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in 100% DMSO.

Assay Procedure

- · Prepare Working Solutions:
 - Enzyme Working Solution: On the day of the experiment, thaw an aliquot of HIV-1
 Protease. Dilute it with cold 1X Assay Buffer to a final concentration of 2X the desired



assay concentration (e.g., 20 nM for a final assay concentration of 10 nM). Keep on ice.

- Substrate Working Solution: Dilute the FRET substrate stock solution in 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 4 μM for a final assay concentration of 2 μM).[9] Protect from light.
- Set Up the Assay Plate:
 - \circ Add 2 μ L of the serially diluted test inhibitor (IN-4) or control compounds to the appropriate wells of the 96-well plate.
 - For control wells, add:
 - 100% Activity Control (No Inhibitor): 2 μL of 100% DMSO.
 - Inhibitor Control (IC): 2 μL of the positive control inhibitor (Pepstatin A).
 - No Enzyme Control (Background): 2 μL of 100% DMSO.
- Enzyme-Inhibitor Pre-incubation:
 - \circ Add 98 μ L of the 2X Enzyme Working Solution to all wells except the "No Enzyme Control" wells.
 - To the "No Enzyme Control" wells, add 98 μL of 1X Assay Buffer.
 - Mix gently by tapping the plate.
 - Incubate the plate at room temperature for 15 minutes, protected from light.[10]
- Initiate the Enzymatic Reaction:
 - \circ Add 100 μ L of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well should now be 200 μ L.
- Kinetic Measurement:
 - Immediately place the plate into the fluorescence microplate reader pre-set to 37°C.[12]



Measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

Data Presentation and Analysis Calculation of Reaction Velocity

For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (\triangle RFU/min).

Calculation of Percent Inhibition

Use the calculated velocities to determine the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V inhibitor - V no enzyme) / (V no inhibitor - V no enzyme)] * 100

Where:

- V inhibitor is the velocity in the presence of the test inhibitor.
- V_no_inhibitor is the velocity of the 100% activity control (DMSO).
- V no enzyme is the velocity of the no-enzyme background control.

IC50 Determination

The IC50 value is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited.[13]

- Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[13]
- The IC50 value is determined from the curve fit.

Example Data Tables

Table 1: Raw Kinetic Data (RFU/min) and Percent Inhibition for IN-4



[IN-4] (nM)	log[IN-4]	Velocity (ΔRFU/min)	% Inhibition
0 (No Inhibitor)	N/A	250.5	0.0%
1	0	225.1	10.1%
3	0.477	198.2	20.9%
10	1	155.8	37.8%
30	1.477	128.0	48.9%
100	2	85.3	65.9%
300	2.477	55.6	77.8%
1000	3	30.1	88.0%
3000	3.477	15.2	93.9%
10000	4	10.8	95.7%

| No Enzyme | N/A | 10.0 | N/A |

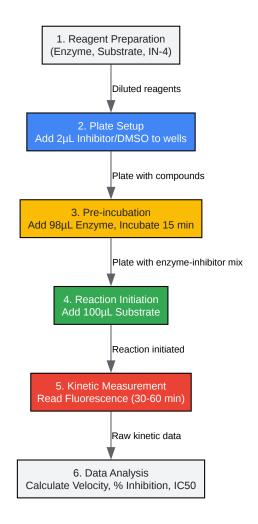
Table 2: Summary of IC50 Values for Control and Test Inhibitors

Compound	IC50 (nM)	Hill Slope	R²
Pepstatin A	25.4	1.1	0.998

| IN-4 | 31.2 | 0.9 | 0.995 |

Visualizations Experimental Workflow Diagram



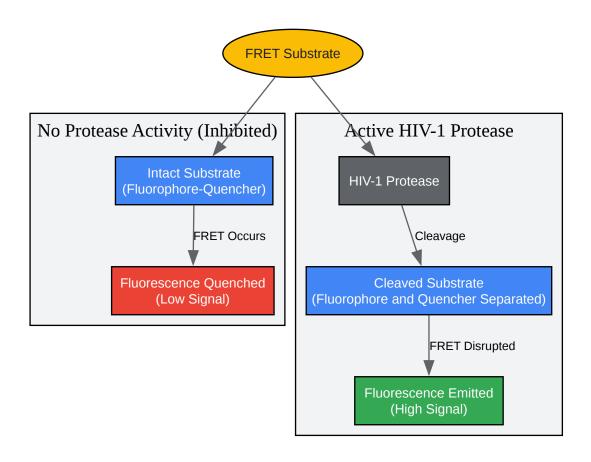


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Caption: Workflow for the HIV-1 Protease FRET-based inhibitor assay.

Principle of FRET-Based Assay Diagram





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Caption: Principle of the FRET assay for detecting HIV-1 protease activity.

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